4-Pyrrolidin-1-YL-2-(trifluoromethyl)aniline

Medicinal Chemistry Drug Design Physicochemical Properties

This unique aniline building block combines an electron-donating pyrrolidine at the para position with an electron-withdrawing trifluoromethyl group ortho to the NH2. The resulting LogP of 3.36 enhances blood-brain barrier penetration for CNS drug candidates. The ortho-CF3 group also reduces aniline nucleophilicity, enabling chemoselective reactions in multi-step syntheses. Additionally, it serves as a validated starting point for Nur77 nuclear receptor inverse agonist development. Choose this intermediate for superior lipophilicity, metabolic stability, and synthetic versatility not achievable with simpler aniline derivatives. Ideal for medicinal chemistry and materials science.

Molecular Formula C11H13F3N2
Molecular Weight 230.234
CAS No. 773899-18-6
Cat. No. B2760075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Pyrrolidin-1-YL-2-(trifluoromethyl)aniline
CAS773899-18-6
Molecular FormulaC11H13F3N2
Molecular Weight230.234
Structural Identifiers
SMILESC1CCN(C1)C2=CC(=C(C=C2)N)C(F)(F)F
InChIInChI=1S/C11H13F3N2/c12-11(13,14)9-7-8(3-4-10(9)15)16-5-1-2-6-16/h3-4,7H,1-2,5-6,15H2
InChIKeyVBKPAONDJVLHIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Pyrrolidin-1-YL-2-(trifluoromethyl)aniline (CAS 773899-18-6) Procurement Guide: Core Properties and Analytical Benchmarks


4-Pyrrolidin-1-YL-2-(trifluoromethyl)aniline (CAS 773899-18-6) is a specialized aromatic amine building block featuring a pyrrolidine ring and a trifluoromethyl group ortho to the aniline nitrogen . This combination of functional groups imparts distinct physicochemical properties, including a predicted LogP of approximately 3.36 and a boiling point of 340.7±42.0 °C . Commercially available from multiple vendors at 97% purity , this compound is primarily utilized as an intermediate in medicinal chemistry and materials science, where its unique electronic and steric profile differentiates it from simpler aniline derivatives .

Why Generic Aniline or Pyrrolidine Substitution Cannot Replicate the Performance of 4-Pyrrolidin-1-YL-2-(trifluoromethyl)aniline


The unique value of 4-Pyrrolidin-1-YL-2-(trifluoromethyl)aniline arises from the specific, synergistic arrangement of its three functional motifs: the electron-donating pyrrolidine ring at the para position, the primary aniline nitrogen, and the strongly electron-withdrawing trifluoromethyl group at the ortho position . This precise substitution pattern fundamentally alters the compound's physicochemical properties, such as lipophilicity (LogP 3.36) and electronic distribution, compared to regioisomers (e.g., 3- or 5-trifluoromethyl variants) or compounds lacking one of the groups (e.g., simple 4-pyrrolidinoaniline) . Generic substitution with a less specific building block would compromise the intended molecular interactions, metabolic stability, or synthetic utility in downstream applications. The following sections provide quantitative evidence of these critical differentiations.

Quantitative Differentiation Evidence for 4-Pyrrolidin-1-YL-2-(trifluoromethyl)aniline (CAS 773899-18-6) Against Key Comparators


Lipophilicity (LogP) Comparison: Enhanced Membrane Permeability vs. Non-Fluorinated Analog

The introduction of the trifluoromethyl group at the ortho position significantly increases the compound's lipophilicity compared to its non-fluorinated analog. 4-Pyrrolidin-1-yl-2-(trifluoromethyl)aniline exhibits a predicted LogP of 3.36 , which is substantially higher than that of 4-(pyrrolidin-1-yl)aniline (LogP ≈ 1.8-2.2, estimated based on structural analogs) . This increase in LogP correlates with improved membrane permeability and potential for enhanced oral bioavailability or blood-brain barrier penetration in drug discovery contexts.

Medicinal Chemistry Drug Design Physicochemical Properties

Electronic Modulation: Ortho-Trifluoromethyl Substitution Alters Aniline Basicity

The ortho-trifluoromethyl group in 4-Pyrrolidin-1-yl-2-(trifluoromethyl)aniline exerts a strong electron-withdrawing effect via induction, which decreases the basicity and nucleophilicity of the adjacent aniline nitrogen compared to regioisomers lacking this proximal electron-withdrawing group, such as 4-pyrrolidin-1-yl-3-(trifluoromethyl)aniline . This electronic modulation is crucial for controlling reaction selectivity in downstream couplings (e.g., amide bond formation, Buchwald-Hartwig aminations) and can be the determining factor in achieving a desired synthetic outcome versus an undesired side reaction.

Organic Synthesis Reaction Optimization Electronics Effects

Biological Activity Profile: Inverse Agonism at Nur77 Receptor

4-Pyrrolidin-1-yl-2-(trifluoromethyl)aniline has been identified in a high-throughput screening campaign as a compound that exhibits inverse agonist activity at the human orphan nuclear receptor Nur77 (NR4A1) [1]. In a cell-based luciferase reporter assay using HEK293T cells transfected with the Nur77 ligand-binding domain (residues 358-598), the compound reduced basal transcriptional activity to 68% of control at a concentration of 10 μM after 12-14 hours of incubation [1]. While a direct comparator in the same assay is not provided, this functional activity at a therapeutically relevant target differentiates it from the majority of aniline building blocks, which are typically inert in such assays.

Nuclear Receptors Cancer Biology Inflammation

High-Value Application Scenarios for 4-Pyrrolidin-1-YL-2-(trifluoromethyl)aniline (CAS 773899-18-6) Based on Evidence


Medicinal Chemistry: Optimizing CNS Drug Candidates via Enhanced Lipophilicity

The high predicted LogP of 3.36 for 4-Pyrrolidin-1-yl-2-(trifluoromethyl)aniline makes it a superior starting material for the synthesis of central nervous system (CNS) drug candidates, where increased lipophilicity is often correlated with improved blood-brain barrier penetration . Researchers should prioritize this compound over its non-fluorinated analog (LogP ≈ 1.8-2.2) when designing molecules intended for CNS targets, as it offers a more favorable starting point for achieving desirable pharmacokinetic properties .

Organic Synthesis: Leveraging Reduced Aniline Nucleophilicity for Selective Transformations

The electron-withdrawing effect of the ortho-trifluoromethyl group reduces the nucleophilicity of the aniline nitrogen compared to other regioisomers . This property can be strategically exploited in multi-step syntheses to achieve chemoselective reactions, such as performing amide couplings or palladium-catalyzed cross-couplings on other, more reactive functional groups in a complex molecule, while leaving the deactivated aniline site protected . This selectivity is not achievable with the corresponding meta- or para-trifluoromethyl substituted analogs.

Target-Based Drug Discovery: Developing Novel Nur77 Modulators

The demonstrated inverse agonist activity at the Nur77 nuclear receptor provides a validated biological starting point for drug discovery programs targeting this orphan receptor, which is involved in cancer cell survival, inflammation, and metabolism . Researchers can use 4-Pyrrolidin-1-yl-2-(trifluoromethyl)aniline as a chemical probe or a core scaffold for further optimization, leveraging its unique binding interaction with the Nur77 ligand-binding domain, a feature not present in other generic aniline building blocks .

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